![molecular formula C25H26N4O2S B2457001 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-03-1](/img/no-structure.png)

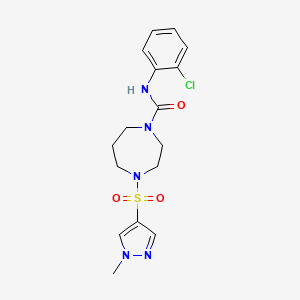

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

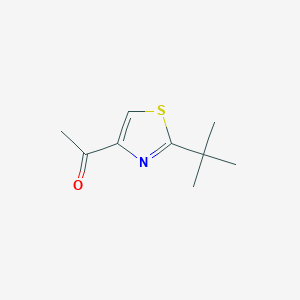

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 4-Benzylpiperidine acts as a monoamine releasing agent, with a remarkable 20- to 48-fold selectivity for dopamine release over serotonin. It is most potent as a norepinephrine releaser, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin .

- Researchers have explored 4-benzylpiperidine as a potential neuroprotective agent. By virtue of its NMDA antagonist pharmacology, it shows promise in preventing brain damage .

- An analogue of haloperidol, 4-benzylpiperidine , was found to have utility in treating psychosis. Its unique pharmacological profile makes it an interesting candidate for managing psychiatric disorders .

- Although not directly related to monoamine release, derivatives of 4-benzylpiperidine have been investigated as acetylcholinesterase inhibitors. These compounds may play a role in treating conditions like Alzheimer’s disease .

- Researchers have developed new derivatives of 4-benzylpiperidine as glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibition is a strategy explored for schizophrenia treatment .

Neuropharmacology and Monoamine Releasing Properties

Neuroprotection and Brain Damage Prevention

Psychosis Treatment

Acetylcholinesterase Inhibition

Glycine Transporter Inhibition for Schizophrenia

Synthetic Chemistry and Drug Design

作用机制

Target of Action

The primary target of this compound is the NMDA receptor , specifically the GluN2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function.

Mode of Action

The compound acts as a negative allosteric modulator of the NMDA receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity. This modulation can prevent overstimulation of the receptor, providing a neuroprotective effect .

Biochemical Pathways

The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By modulating the activity of the NMDA receptor, it can influence the flow of calcium ions into the neuron, which in turn can affect various downstream signaling pathways involved in neuronal excitability and synaptic plasticity .

Result of Action

The result of the compound’s action is a reduction in the activity of the NMDA receptor, which can help to prevent neuronal damage caused by overstimulation . This could potentially have therapeutic benefits in conditions characterized by excessive glutamate activity, such as certain neurodegenerative diseases.

Action Environment

Environmental factors that could influence the compound’s action include pH and temperature, which can affect the compound’s stability and its interaction with the NMDA receptor. Additionally, the presence of other substances that interact with the NMDA receptor could potentially influence the compound’s efficacy .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one to form the intermediate, which is then reacted with 2-chloroacetyl chloride to form the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "4-benzylpiperidin-1-one", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-benzylpiperidin-1-one in the presence of a coupling agent such as EDCI or DCC to form the intermediate.", "Step 2: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS 编号 |

1028685-03-1 |

分子式 |

C25H26N4O2S |

分子量 |

446.57 |

IUPAC 名称 |

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C25H26N4O2S/c30-22(28-14-12-18(13-15-28)16-17-6-2-1-3-7-17)11-10-21-24(31)29-23(26-21)19-8-4-5-9-20(19)27-25(29)32/h1-9,18,21,26H,10-16H2 |

InChI 键 |

BXJOEYHUCFSBKF-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)

![1-[2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrrolidin-2-one](/img/structure/B2456920.png)

![N-[1-(3-Phenylpropyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2456924.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2456932.png)

![(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456933.png)

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2456938.png)